molecular formula C13H12N4O4 B11245076 7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11245076
M. Wt: 288.26 g/mol
InChI Key: KMFMTNRRUITDLN-UHFFFAOYSA-N
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Description

7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions usually involve heating the reaction mixture at 140°C for a few hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the microwave-mediated synthesis suggests that it could be adapted for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and substituted triazolo-pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of neuroprotective, anti-inflammatory, and anticancer properties. Its ability to inhibit multiple pathways makes it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

7-(3-hydroxy-4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N4O4/c1-21-11-3-2-7(4-10(11)18)9-5-8(12(19)20)16-13-14-6-15-17(9)13/h2-6,9,18H,1H3,(H,19,20)(H,14,15,16)

InChI Key

KMFMTNRRUITDLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)O

Origin of Product

United States

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